Cas no 1181455-29-7 (1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride
- FCH1146691
- 3-pyrrolidinecarbonyl chloride, 1-(1-methylethyl)-5-oxo-
- 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
-
- MDL: MFCD11939071
- インチ: 1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3
- InChIKey: GGNDOYMLHSSLSR-UHFFFAOYSA-N
- ほほえんだ: ClC(C1CC(N(C(C)C)C1)=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 215
- トポロジー分子極性表面積: 37.4
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I247845-250mg |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 250mg |
$ 470.00 | 2022-06-04 | ||
abcr | AB409860-5 g |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 5g |
€1324.50 | 2023-04-24 | ||
abcr | AB409860-500mg |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride; . |
1181455-29-7 | 500mg |
€397.00 | 2025-03-19 | ||
Ambeed | A678851-1g |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 97% | 1g |
$404.0 | 2024-04-25 | |
abcr | AB409860-1g |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride; . |
1181455-29-7 | 1g |
€477.00 | 2025-03-19 | ||
Chemenu | CM487676-1g |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 97% | 1g |
$400 | 2023-01-04 | |
abcr | AB409860-500 mg |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 500MG |
€373.00 | 2023-02-03 | ||
abcr | AB409860-1 g |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 1g |
€489.50 | 2023-04-24 | ||
A2B Chem LLC | AI11595-1g |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | >95% | 1g |
$648.00 | 2024-04-20 | |
TRC | I247845-100mg |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
1181455-29-7 | 100mg |
$ 230.00 | 2022-06-04 |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chlorideに関する追加情報
1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride: A Comprehensive Overview
1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride, identified by the CAS number 1181455-29-7, is a significant compound in the field of organic chemistry. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a pyrrolidine ring with an isopropyl group at position 1, an oxo group at position 5, and a carbonyl chloride moiety at position 3. These structural elements contribute to its unique chemical properties and reactivity.
The synthesis of 1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride typically involves multi-step processes that include ring formation, functional group transformations, and purification techniques. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of organocatalysts to facilitate the formation of the pyrrolidine ring, thereby enhancing both yield and stereocontrol.
In terms of applications, 1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride is widely used as an intermediate in the synthesis of bioactive molecules. Its carbonyl chloride functionality makes it highly reactive towards nucleophiles, enabling its use in peptide coupling reactions, esterifications, and amidations. Recent studies have highlighted its role in the development of novel antibiotics and anticancer agents. For example, a research team at the University of California has utilized this compound as a key intermediate in the synthesis of a new class of β-lactam antibiotics with enhanced efficacy against multidrug-resistant bacteria.
The chemical stability and reactivity of CAS No. 1181455-29-7 are influenced by its structural features. The presence of the isopropyl group imparts steric hindrance, which can modulate the reactivity of the carbonyl chloride group. Additionally, the oxo group at position 5 introduces electron-withdrawing effects that further enhance the electrophilicity of the carbonyl carbon. These properties make it an ideal candidate for various organic transformations.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of 1-Isopropyl-5-Oxopyrrolidine-based compounds is crucial for their safe handling and application. Recent eco-toxicological studies have demonstrated that this compound exhibits low acute toxicity to aquatic organisms under controlled laboratory conditions. However, long-term exposure studies are still required to fully assess its environmental impact.
In conclusion, 1-Isopropyl-5-Oxopyrrolidine-based compounds like CAS No. 1181455-297 represent a valuable class of intermediates in modern organic synthesis. Their unique chemical properties and versatile reactivity continue to drive innovation across various industries. As research progresses, it is anticipated that these compounds will find even broader applications in drug discovery and materials development.
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